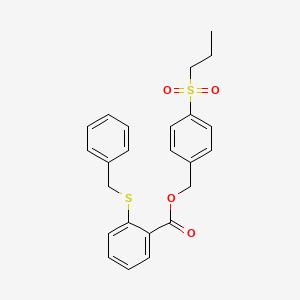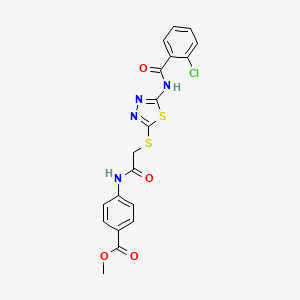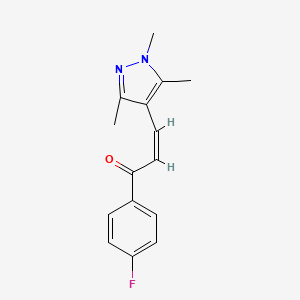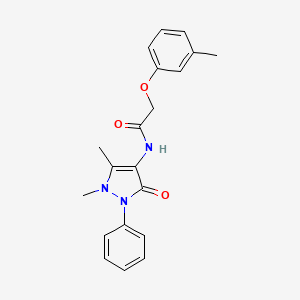
4-(Propylsulfonyl)benzyl 2-(benzylsulfanyl)benzoate
Vue d'ensemble
Description
4-(Propylsulfonyl)benzyl 2-(benzylsulfanyl)benzoate is an organic compound that features both sulfonyl and sulfanyl functional groups attached to a benzyl and benzoate framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylsulfonyl)benzyl 2-(benzylsulfanyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the sulfonation of propylbenzene to introduce the propylsulfonyl group. This can be achieved using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting sulfonylated intermediate is then subjected to a Friedel-Crafts acylation reaction with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the benzylated product.
The next step involves the introduction of the benzylsulfanyl group. This can be done through a nucleophilic substitution reaction where the benzyl chloride is reacted with a thiol compound, such as benzyl mercaptan, under basic conditions to yield the desired sulfanyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Propylsulfonyl)benzyl 2-(benzylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, benzyl mercaptan, base (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Propylsulfonyl)benzyl 2-(benzylsulfanyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and catalysts.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 4-(Propylsulfonyl)benzyl 2-(benzylsulfanyl)benzoate involves its interaction with molecular targets through its sulfonyl and sulfanyl groups. These functional groups can form covalent bonds or interact through hydrogen bonding with specific enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylsulfonyl)benzyl 2-(benzylsulfanyl)benzoate
- 4-(Ethylsulfonyl)benzyl 2-(benzylsulfanyl)benzoate
- 4-(Butylsulfonyl)benzyl 2-(benzylsulfanyl)benzoate
Uniqueness
4-(Propylsulfonyl)benzyl 2-(benzylsulfanyl)benzoate is unique due to the specific combination of propylsulfonyl and benzylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. The propylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its methyl, ethyl, or butyl analogs.
Propriétés
IUPAC Name |
(4-propylsulfonylphenyl)methyl 2-benzylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4S2/c1-2-16-30(26,27)21-14-12-19(13-15-21)17-28-24(25)22-10-6-7-11-23(22)29-18-20-8-4-3-5-9-20/h3-15H,2,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPJLDVIMHFWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2,3-DIMETHYLPHENYL)UREA](/img/structure/B4557988.png)

![1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4557994.png)
![N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-fluorobenzamide](/img/structure/B4558002.png)
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4558014.png)
![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B4558018.png)
![3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4558019.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B4558028.png)

![4-(benzylthio)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4558048.png)
![3-CHLORO-N~2~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4558050.png)

![5-BROMO-3-[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1H-INDOL-2-ONE](/img/structure/B4558065.png)
